molecular formula C10H8BrF3O3 B1490523 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester CAS No. 2205470-20-6

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

Cat. No.: B1490523
CAS No.: 2205470-20-6
M. Wt: 313.07 g/mol
InChI Key: CKUSUYNBPPELTN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (CAS 847786-18-9) is a substituted benzoic acid derivative with the molecular formula C₉H₆BrF₃O₃ and a molecular weight of 299.04 g/mol . The compound features a bromine atom at the 5-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position of the benzene ring, with a methyl ester at the carboxyl group.

Properties

IUPAC Name

methyl 5-bromo-2-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)7-4-6(11)2-3-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUSUYNBPPELTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester (CAS No. 2205470-20-6) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8BrF3O3
  • Molecular Weight : 313.07 g/mol
  • Appearance : Clear, colorless liquid
  • Boiling Point : 266°C
  • Density : 1.626 g/cm³

The biological activity of this compound is primarily attributed to its functional groups. The bromine atom and the trifluoroethoxy moiety enhance its reactivity and ability to form stable complexes with biomolecules. The phenolic structure allows for hydrogen bonding interactions, which can influence enzyme activity and receptor binding.

Biological Activity

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various bacterial strains. The presence of the trifluoroethoxy group may enhance its lipophilicity, facilitating better membrane penetration and interaction with microbial cells.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, although detailed mechanisms remain to be elucidated.
  • Potential as a Biochemical Probe : Due to its unique structure, it is being investigated as a biochemical probe for studying specific biological processes and molecular targets .

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential for therapeutic application in inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α200120
IL-615080

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as potassium carbonate. The reaction is usually carried out in solvents like dimethylformamide (DMF) to enhance yield and selectivity.

Table 1: Synthesis Conditions

Reagent Role Condition
5-Bromo-2-hydroxybenzoic acidStarting MaterialReactant
2,2,2-TrifluoroethanolNucleophileSolvent
Potassium CarbonateBase/CatalystReaction medium
Dimethylformamide (DMF)SolventReaction medium

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing more complex organic molecules. Its unique trifluoroethoxy group enhances its utility in various coupling reactions and transformations.

Biology

The compound has been investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets. Its structural features allow it to participate in hydrogen bonding and other interactions that can influence biological activity.

Medicine

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown its effectiveness against various bacterial strains and fungi, including Staphylococcus aureus. Additionally, it has been explored for its potential therapeutic properties in cancer treatment.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of several pathogenic microorganisms. Its mechanism of action involves disrupting bacterial cell membranes.
  • Anticancer Properties : Research has highlighted the compound's ability to induce apoptosis in cancer cells through targeted pathways. In vitro studies showed promising results against various cancer cell lines.

Industrial Applications

Beyond academic research, this compound is also utilized in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for formulating high-performance coatings and polymers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Position and Type of Substituents
  • 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid tert-butyl ester (CAS 2270907-88-3): Differs by replacing the methyl ester with a tert-butyl ester. Molecular weight: 355.16 g/mol (vs. 299.04 g/mol for the methyl ester).
  • Methyl 5-bromo-2-hydroxy-3-(hydroxyamino)benzoate (CAS 1427460-43-2): Replaces the trifluoroethoxy group with hydroxyl (-OH) and hydroxyamino (-NHOH) groups. Molecular formula: C₈H₈BrNO₄, with a predicted pKa of 7.72, indicating higher acidity and hydrogen-bonding capacity compared to the trifluoroethoxy analogue .
Halogen and Functional Group Modifications
  • 5-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester (CAS 1965310-34-2): Adds a bromomethyl (-CH₂Br) and methoxy (-OCH₃) group at positions 2 and 3. Molecular weight: 337.9952 g/mol.
  • Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate (CAS 1820748-61-5): Replaces the benzoic acid methyl ester with a propenoic acid methyl ester. Boiling point: 314.5°C (predicted), higher than typical benzoic acid esters due to extended conjugation .

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties Reference
Target Compound Methyl 299.04 Moderate lipophilicity, polar solubility
5-Bromo-2-(trifluoroethoxy)-benzoic acid tert-butyl ester tert-Butyl 355.16 Higher lipophilicity, steric hindrance
Methyl 2-bromo-4-methoxybenzoate Methyl 215.03 Reduced steric effects, lower molecular weight

Physicochemical Properties

  • Density: The trifluoroethoxy group contributes to higher density (e.g., 1.570 g/cm³ for CAS 1820748-61-5) compared to non-fluorinated analogues .

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis primarily starts from 5-bromo-2-chlorobenzoic acid or related halogenated benzoic acid derivatives.
  • 2,2,2-Trifluoroethanol is used as the source of the trifluoroethoxy moiety.
  • Catalysts and bases facilitate nucleophilic substitution and subsequent esterification steps.

Nucleophilic Substitution to Introduce the Trifluoroethoxy Group

  • The key step involves the nucleophilic substitution of the chlorine atom in 5-bromo-2-chlorobenzoic acid by 2,2,2-trifluoroethanol.
  • This reaction is typically carried out under controlled temperature and pH to optimize yield and minimize side reactions.
  • Aprotic solvents and strong bases are used to activate the phenolic position and promote ether formation.
  • Industrial methods may employ continuous flow reactors to improve efficiency and scalability.

Esterification to Form the Methyl Ester

  • Following the introduction of the trifluoroethoxy group, the carboxylic acid is converted into its methyl ester.
  • This is commonly achieved by Fischer esterification, reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Alternative methods include the use of diazomethane or methylating agents like dimethyl sulfate under milder conditions to avoid decomposition.

Oxidation and Purification Steps

  • In some synthetic routes, oxidation of methyl-substituted intermediates to carboxylic acids is performed using potassium permanganate under carefully controlled temperature (85-100°C) and addition rates to maintain reaction stability.
  • The oxidation mixture is filtered hot to remove manganese oxide precipitates, followed by washing and cooling to remove unreacted starting materials.
  • Hydrogenation steps under controlled pressure (0.39 to 0.59 MPa) and temperature (69-72°C) may be employed for selective reductions or catalyst removal.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Pressure (MPa) Yield (%) Notes
Nucleophilic substitution 5-bromo-2-chlorobenzoic acid, 2,2,2-trifluoroethanol, base, aprotic solvent 60-85 Atmospheric 75-85 Requires pH and temperature control
Esterification Methanol, acid catalyst (H2SO4 or p-TsOH) Reflux (~65) Atmospheric 80-90 Typical Fischer esterification
Oxidation Potassium permanganate, controlled addition 85-100 Atmospheric 81.6 Maintains temperature to avoid side reactions
Hydrogenation (optional) H2 gas, catalyst (e.g., Pd/C) 69-72 0.39-0.59 - Used for selective reduction or catalyst removal

Research Findings and Analytical Characterization

  • The trifluoroethoxy substitution enhances the compound's stability and reactivity profile.
  • Melting points of intermediates such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid are reported around 121-125°C, indicating purity and crystallinity.
  • Characterization techniques employed include:
  • These methods ensure the compound meets the required specifications for further synthetic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid precursor. First, bromination at the 5-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Next, the trifluoroethoxy group is introduced via nucleophilic substitution (e.g., reacting 2-hydroxybenzoic acid derivatives with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃). Finally, methyl esterification is performed using Fischer esterification (H₂SO₄ catalyst, methanol reflux) or via activation of the carboxylic acid with thionyl chloride followed by reaction with methanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and esterification.
  • High-resolution mass spectrometry (HRMS) to verify molecular mass.
  • HPLC with UV detection for purity assessment (>95% recommended for research use).
  • Melting point analysis (if crystalline) to compare with literature values .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The 5-bromo group is susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) for derivatization. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and inert atmosphere. Alternatively, nucleophilic substitution (e.g., with amines or thiols) may require polar aprotic solvents (DMF, DMSO) and elevated temperatures .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence the compound’s electronic and steric properties?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group increases electrophilicity at the aromatic ring, enhancing reactivity toward nucleophilic substitution. Steric effects from the -OCH₂CF₃ group can hinder ortho-substitution. Computational studies (DFT calculations) using Gaussian or ORCA can quantify charge distribution and frontier molecular orbitals. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What strategies are effective for studying this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock4 or Schrödinger Suite to model binding poses with target proteins (e.g., enzymes or receptors). Adjust receptor flexibility settings to account for side-chain movements .
  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity (Kd).
  • Enzyme inhibition assays : Test activity in vitro using fluorogenic substrates or radiolabeled ligands .

Q. How can contradictory data on this compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Perform systematic stability studies:

  • Expose the compound to buffered solutions (pH 1–12) at 25°C and 37°C.
  • Monitor degradation via HPLC-MS at timed intervals.
  • Identify degradation products (e.g., ester hydrolysis to carboxylic acid) and propose mechanisms (e.g., base-catalyzed saponification). Adjust storage recommendations based on kinetic data .

Q. What derivatization approaches can enhance its utility in drug discovery?

  • Methodological Answer :

  • Parallel synthesis : Generate a library via Suzuki coupling at the 5-bromo position.
  • Ester hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or conjugation.
  • Fluorine scanning : Replace the trifluoroethoxy group with other fluorinated alkoxy groups to study SAR .

Key Considerations for Researchers

  • Storage : Store at -20°C under inert atmosphere to prevent ester hydrolysis or bromine displacement.
  • Safety : Handle with PPE due to potential halogenated byproducts.
  • Collaboration : Partner with computational chemists for mechanistic studies and synthetic chemists for library diversification.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester
Reactant of Route 2
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5-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

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